molecular formula C11H15NO B091989 4-(Diethylamino)benzaldehyde CAS No. 120-21-8

4-(Diethylamino)benzaldehyde

Cat. No. B091989
CAS RN: 120-21-8
M. Wt: 177.24 g/mol
InChI Key: MNFZZNNFORDXSV-UHFFFAOYSA-N
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Description

4-(Diethylamino)benzaldehyde is a chemical compound that has been studied in various contexts due to its interesting properties and potential applications. It serves as a precursor or a reactant in the synthesis of various compounds, including azo-benzoic acids, ion-associate complexes, and Schiff bases, and has been used as a derivatizing agent in analytical methods .

Synthesis Analysis

The synthesis of compounds involving 4-(diethylamino)benzaldehyde has been reported in several studies. For instance, it has been used as a starting material in the synthesis of azo-benzoic acids, where it undergoes diazenyl coupling reactions . Another study reported the synthesis of an ion-associate complex with tetraphenylborate, which was formed through an ion-associate reaction at room temperature . Additionally, 4-(diethylamino)benzaldehyde has been used to synthesize a Schiff base by reacting with 4-amino-4H-1,2,4-triazole . Furthermore, the compound has been alkylated to form iminium salts, demonstrating its reactivity towards alkylating agents .

Molecular Structure Analysis

The molecular structure of 4-(diethylamino)benzaldehyde and its derivatives has been characterized using various spectroscopic techniques, including NMR, IR, and UV-VIS spectroscopy, as well as X-ray diffraction analysis . These studies have provided insights into the molecular geometries, bond distances, and angles, as well as the presence of intramolecular and intermolecular hydrogen bonds that influence the stability and reactivity of the compounds.

Chemical Reactions Analysis

4-(Diethylamino)benzaldehyde participates in a variety of chemical reactions. It has been shown to react with methoxyamine under acidic conditions to form a derivatized product suitable for HPLC-UV analysis . The compound also undergoes Meerwein alkylation to form iminium salts, which are sensitive to hydrolysis . Additionally, it can act as a ligand in the formation of ion-associate complexes, demonstrating its ability to interact with other molecules through non-covalent interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(diethylamino)benzaldehyde and its derivatives have been extensively studied. The compound's solubility, tautomerism, and acid-base dissociation equilibria have been investigated in different solvent systems and pH conditions . Its electronic characteristics, such as the HOMO-LUMO energy gap, have been computed using density functional theory (DFT), providing information on its stability and reactivity . The compound's behavior in solution, including its dissociation into different species, has been elucidated through spectroscopic methods .

Scientific Research Applications

“4-(Diethylamino)benzaldehyde” is an organic compound that is used in various scientific fields . Here are a couple of its applications:

  • Inhibitor of Aldehyde Dehydrogenases (ALDHs) : This compound is known to be a potent inhibitor of cytosolic (class 1) aldehyde dehydrogenase (ALDH) in vitro . ALDHs are overexpressed in various tumor types including prostate cancer and are considered a potential target for therapeutic intervention .

  • Preparation of Other Compounds : “4-(Diethylamino)benzaldehyde” is used in the preparation of other compounds. For example, it is used in the preparation of 5-(4-diethylamino-benzylidene)-selenazolidine-2,4-dione .

  • Ehrlich’s Reagent : This compound is the main ingredient in Ehrlich’s reagent . It acts as a strong electrophile which reacts with the electron-rich α-carbon (2-position) of indole rings to form a blue-colored adduct . It can be used to detect the presence of indole alkaloids .

  • Kovac’s Reagent : Similar to Ehrlich’s reagent, it is also used in Kovac’s reagent to test for indoles .

  • Color Test Reagent : It is used as a color test reagent for pyrroles, primary amines, and hydrazines .

  • Preparation of Aldehydes from Grignard Reagents : “4-(Diethylamino)benzaldehyde” is used to prepare aldehydes from Grignard reagents .

  • Spectrophotometric Determination of Hydrazine : “4-(Diethylamino)benzaldehyde” reacts with hydrazine to form a distinct yellow color azo-dye. It is therefore used for spectrophotometric determination of hydrazine in aqueous solutions .

  • Preparation of Selenazolidine-2,4-dione Derivatives : This compound is used in the preparation of 5-(4-diethylamino-benzylidene)-selenazolidine-2,4-dione .

  • Overcoming Cyclophosphamide Resistance in Leukemia Cells : The compound “4-(diethylamino)benzaldehyde” (DEAB) can overcome cyclophosphamide resistance in murine leukemia cells characterized by their high content of ALDH .

  • Stain in Thin Layer Chromatography : Ehrlich’s reagent, which contains “4-(Diethylamino)benzaldehyde”, is also used as a stain in thin layer chromatography .

  • Detection of Urobilinogen in Urine : Ehrlich’s reagent is used as a reagent to detect urobilinogen in fresh, cool urine .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic in contact with skin, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The expansion of the 4-(Diethylamino)benzaldehyde scaffold to explore the impact on aldehyde dehydrogenase activity and antiproliferative activity in prostate cancer has been reported . The study supports the use of DEAB as an ALDH inhibitor but also reveals closely related analogues with increased selectivity and potency .

properties

IUPAC Name

4-(diethylamino)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-3-12(4-2)11-7-5-10(9-13)6-8-11/h5-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFZZNNFORDXSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0021963
Record name 4-(Diethylamino)benzaldehyde
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Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Diethylamino)benzaldehyde

CAS RN

120-21-8
Record name 4-(Diethylamino)benzaldehyde
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Record name 4-(Diethylamino)benzaldehyde
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Record name 4-(Diethylamino)benzaldehyde
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Record name Benzaldehyde, 4-(diethylamino)-
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Record name 4-(Diethylamino)benzaldehyde
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Record name 4-diethylaminobenzaldehyde
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Record name 4-(N,N-DIETHYLAMINO)BENZALDEHYDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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